Cas no 529513-66-4 (4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde)

4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYBENZALDEHYDE
- 4-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzaldehyde
- 004744
- AC1LEFY8
- ALBB-001343
- CTK1G7822
- MolPort-000-677-633
- Oprea1_154826
- SBB012920
- ZERO
- VS-05313
- G72838
- 529513-66-4
- 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde, AldrichCPR
- 4-((2,6-Dichlorobenzyl)oxy)-3-methoxybenzaldehyde
- MFCD01590271
- BBL016403
- STK422088
- CS-0313496
- DTXSID80352776
- AKOS000273781
- 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde
-
- MDL: MFCD01590271
- インチ: InChI=1S/C15H12Cl2O3/c1-19-15-7-10(8-18)5-6-14(15)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3
- InChIKey: GYXPQXNHHNIMSS-UHFFFAOYSA-N
- SMILES: COC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl
計算された属性
- 精确分子量: 310.01600
- 同位素质量: 310.0163496g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 304
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 35.5Ų
じっけんとくせい
- PSA: 35.53000
- LogP: 4.39350
4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde Security Information
4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D015425-1000mg |
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde |
529513-66-4 | 1g |
$ 480.00 | 2022-06-06 | ||
A2B Chem LLC | AG17467-100mg |
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde |
529513-66-4 | 97% | 100mg |
$41.00 | 2023-12-30 | |
1PlusChem | 1P00D923-100mg |
4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYBENZALDEHYDE |
529513-66-4 | 97% | 100mg |
$108.00 | 2023-12-16 | |
1PlusChem | 1P00D923-1g |
4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYBENZALDEHYDE |
529513-66-4 | 97% | 1g |
$320.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384166-5g |
4-((2,6-Dichlorobenzyl)oxy)-3-methoxybenzaldehyde |
529513-66-4 | 98% | 5g |
¥3955.00 | 2024-05-10 | |
A2B Chem LLC | AG17467-500mg |
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde |
529513-66-4 | >95% | 500mg |
$412.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384166-10g |
4-((2,6-Dichlorobenzyl)oxy)-3-methoxybenzaldehyde |
529513-66-4 | 98% | 10g |
¥7230.00 | 2024-05-10 | |
abcr | AB379837-500 mg |
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde |
529513-66-4 | 500MG |
€195.40 | 2023-01-15 | ||
abcr | AB379837-10g |
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde; . |
529513-66-4 | 10g |
€1037.00 | 2025-02-21 | ||
TRC | D015425-500mg |
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde |
529513-66-4 | 500mg |
$ 300.00 | 2022-06-06 |
4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde 関連文献
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehydeに関する追加情報
Introduction to 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde (CAS No. 529513-66-4)
4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 529513-66-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic aldehydes, characterized by the presence of a benzaldehyde moiety functionalized with methoxy and chloro substituents, as well as an ether linkage to a 2,6-dichlorobenzyl group. The structural features of this molecule make it a versatile intermediate in synthetic chemistry, particularly in the development of biologically active molecules.
The 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde structure is composed of a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, a methoxy group at the 3 position, and an aldehyde group at the 1 position. The presence of the 2,6-dichlorobenzyl moiety at the para position relative to the aldehyde group introduces a strong electron-withdrawing effect, which can influence the reactivity and electronic properties of the molecule. This makes it an interesting candidate for further functionalization and derivatization in drug discovery efforts.
In recent years, there has been growing interest in aromatic aldehydes as key scaffolds in medicinal chemistry due to their ability to interact with biological targets through various mechanisms. The methoxy group in 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde can serve as a point of modification for further derivatization, allowing chemists to explore different pharmacophoric elements. The chloro substituents enhance lipophilicity and can participate in hydrogen bonding interactions, making this compound a valuable building block for designing novel therapeutic agents.
One of the most compelling aspects of 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde is its potential application in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have shown that aromatic aldehydes can act as protease inhibitors, kinase inhibitors, and even modulators of DNA binding proteins. The unique structural features of this compound make it a promising candidate for developing drugs against conditions such as cancer, inflammation, and infectious diseases.
Recent research has highlighted the role of 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde in the development of novel antitumor agents. Researchers have demonstrated that derivatives of this compound can exhibit inhibitory activity against specific enzymes involved in tumor proliferation and survival. The 2,6-dichlorobenzyl group provides a rigid scaffold that can be optimized for better binding affinity to target proteins. Additionally, the presence of both methoxy and chloro groups allows for fine-tuning of electronic properties and hydrogen bonding capabilities, which are critical for drug efficacy.
The synthesis of 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Typically, the process begins with the bromination or chlorination of a suitable precursor benzene derivative followed by selective methylation and formylation to introduce the aldehyde functionality. Advanced synthetic techniques such as cross-coupling reactions may also be employed to introduce additional substituents or modify existing ones.
In terms of applications beyond pharmaceuticals, 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde has shown potential in materials science and agrochemical research. Its aromatic structure and functional groups make it suitable for use as a precursor in polymer synthesis or as an intermediate in the production of specialty chemicals. Furthermore, its reactivity towards various nucleophiles allows for diverse chemical transformations that can be harnessed for industrial applications.
The safety profile of 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde is another important consideration in its utilization. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures should be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and lab coats, should be worn when handling this compound to prevent skin contact or inhalation exposure.
Future research directions involving 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde may focus on exploring its derivatives with enhanced biological activity or improved pharmacokinetic properties. Computational modeling techniques can be employed to predict how modifications to its structure will affect its interaction with biological targets. Additionally, high-throughput screening methods may be used to rapidly identify promising analogs with desirable therapeutic profiles.
In conclusion,4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde (CAS No. 529513-66-4) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an excellent starting point for designing novel drugs targeting various diseases. As synthetic methodologies continue to advance,the accessibility and utility of this compound are expected to grow,further solidifying its importance in modern chemistry.
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